5-Chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide, with the Chemical Abstracts Service (CAS) number 338981-08-1, is a synthetic compound belonging to the class of pyridinecarboxamides. This compound is characterized by its complex molecular structure, which includes multiple chlorine substituents and a dimethylamino group. Its molecular formula is C17H18Cl3N3O2, and it has a molecular weight of approximately 402.71 g/mol .
5-Chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be classified as:
The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps that include the formation of the pyridine ring and the introduction of various functional groups.
The compound features a pyridine ring fused with a carboxamide group. The presence of three chlorine atoms (one on the pyridine ring and two on the benzyl group) significantly influences its chemical properties.
CC(N(C)C)C(=O)N1CC=C(C(Cl)=C2)ClC=C2C(=C1)Cl
5-Chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions typical of amide and ketone functionalities.
While specific biological mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit activity through modulation of biological pathways involving neurotransmitter systems or enzyme inhibition.
Research indicates that related pyridine derivatives may interact with receptors or enzymes involved in neurological functions or metabolic pathways.
5-Chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide is primarily used in scientific research. Potential applications include:
This compound's unique structure and properties make it a candidate for further exploration in medicinal chemistry and related fields .
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: